LY88074 was developed by Eli Lilly and Company, a prominent pharmaceutical company known for its research and development in various therapeutic areas. The compound's synthesis and characterization have been documented in scientific literature, highlighting its relevance in drug discovery and development.
LY88074 is classified as a small organic molecule. Its classification is based on its molecular weight, structure, and mechanism of action, which are typical for compounds used in pharmacological applications.
The synthesis of LY88074 involves several chemical reactions that can be categorized into distinct steps. The primary method includes:
The synthetic pathway for LY88074 has been optimized to enhance yield and minimize by-products. Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for successful synthesis. Detailed mechanistic studies may also be conducted to understand the formation of intermediates during the synthesis.
LY88074 has a well-defined molecular structure characterized by specific functional groups that dictate its biological activity. The compound's molecular formula and structural representation can be illustrated as follows:
The molecular weight of LY88074 is typically around 300-400 g/mol, depending on its specific structure. X-ray crystallography or NMR spectroscopy may be employed to elucidate its three-dimensional conformation.
LY88074 can participate in various chemical reactions that are relevant to its function as a pharmacological agent:
Studies on the reactivity of LY88074 often focus on its stability under physiological conditions, potential degradation pathways, and interactions with other biomolecules.
The mechanism of action of LY88074 involves selective modulation of neurotransmitter systems in the brain. It primarily acts as an agonist or antagonist at specific receptor sites, influencing neuronal excitability and neurotransmission.
Pharmacological studies have demonstrated that LY88074 exhibits dose-dependent effects on target receptors, which correlate with observed behavioral outcomes in preclinical models. This data is crucial for understanding the therapeutic potential of the compound.
Relevant data regarding melting point, boiling point, and spectral properties (UV-Vis, IR) can provide further insights into its physical and chemical behavior.
LY88074 has several scientific uses primarily focused on:
LY88074 (CAS 177744-96-6) is classified under IUPAC nomenclature as (4-hydroxyphenyl)[3-(4-hydroxyphenyl)-1-benzothiophen-2-yl]methanone [1] [6]. This name adheres to IUPAC prioritization rules, where the benzothiophene core is the parent structure, and the methanone group (C=O) at the 2-position takes precedence over hydroxyl substituents [2] [9]. The compound is also known as Raloxifene Impurity D due to its structural relationship to the SERM drug Raloxifene, differing by the absence of the basic aminoethylpiperidine side chain [1] [6]. Other identifiers include:
Table 1: Chemical Identifiers of LY88074
Identifier Type | Value |
---|---|
CAS Number | 177744-96-6 |
Molecular Formula | C₂₁H₁₄O₄S |
Molecular Weight | 362.40 g/mol |
Synonyms | Raloxifene Impurity D, Methanone, 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl- |
The IUPAC name explicitly defines:
LY88074 features a tricyclic scaffold consisting of a benzothiophene ring system with two 4-hydroxyphenyl substituents. Key structural elements include:
Table 2: Key Bonding Features of LY88074
Structural Element | Role/Property |
---|---|
Benzothiophene C2–C(aryl) | σ-bond enabling free rotation |
C3–Carbonyl (C=O) | Electron-withdrawing; hydrogen-bond acceptor |
4-Hydroxyphenyl (C6) | Hydrogen-bond donor; enhances solubility |
Dihedral Angle (C2–C1'–C=O) | ~30–45° (minimizes steric clash) |
Compared to Raloxifene, LY88074 lacks the piperazinylethyl side chain, reducing bone-binding capacity but retaining affinity for the estrogen receptor’s ligand-binding domain [1] [4].
LY88074 is a light-yellow to yellow solid with moderate solubility in polar organic solvents but limited aqueous solubility [6] [8]. Key properties include:
Solubility Profile
Thermal Properties
Stability Considerations
Table 3: Physicochemical Summary
Property | Value | Conditions |
---|---|---|
Melting Point | 135–149°C | Decomposes at ~230°C |
Solubility in DMSO | 100 mg/mL | 25°C |
Water Solubility | ~1 g/L | 25°C |
log P (octanol/water) | ~3.45 (predicted) | Indicates high lipophilicity |
Storage | -20°C (solid), -80°C (solution) | 6 months (solution) |
LY88074 exhibits no chiral centers due to its symmetric substitution pattern and planar benzothiophene core. All substituents lie in conjugation with the ring system, preventing stereoisomerism [1] [6]. Nevertheless, two isomeric variants exist:
Table 4: Isomeric Variants of LY88074
Compound | CAS | Structural Difference | Molecular Weight |
---|---|---|---|
LY88074 | 177744-96-6 | Parent compound (trihydroxy) | 362.40 g/mol |
LY88074 Trimethyl Ether | 63675-87-6 | Methoxy groups replace -OH | 404.48 g/mol |
LY88074 Analog 1 | 183060-99-3 | Nitrogenous side chain added | 447.50 g/mol |
Rotation around the C2–C(aryl) bond (to the 4-hydroxyphenyl) and C3–C(=O) bond creates atropisomers at high energy barriers, though none are isolable under standard conditions [4] [9].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6